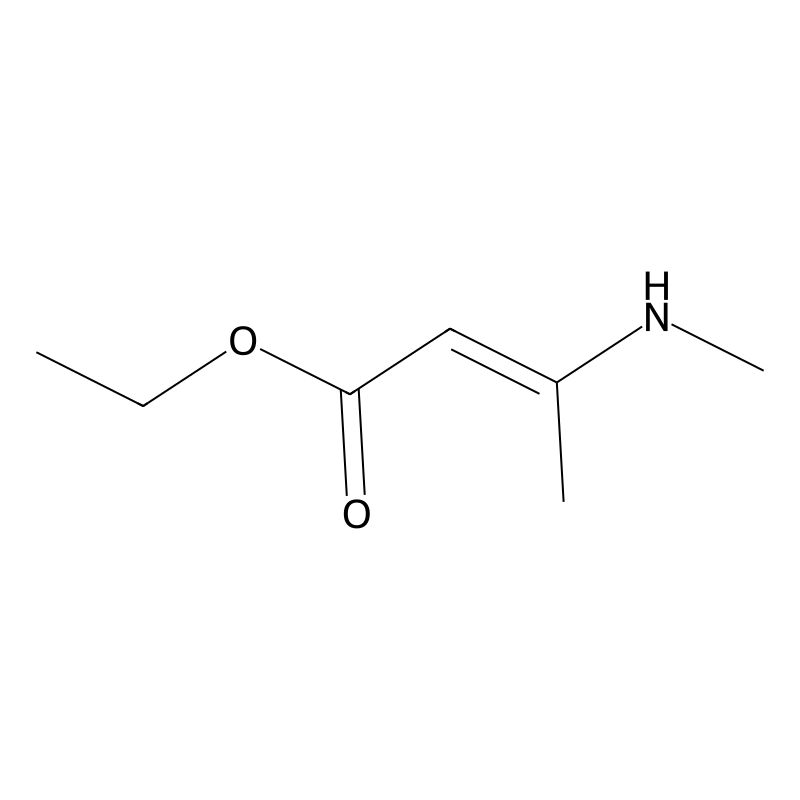

Ethyl 3-(methylamino)-2-butenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 3-(methylamino)-2-butenoate is an organic compound with the molecular formula C₇H₁₃NO₂. It features a butenoate backbone with a methylamino group at the 3-position. This compound is classified as an α,β-unsaturated ester, which contributes to its reactivity and potential applications in various

Ethyl 3-(methylamino)-2-butenoate is known to undergo several types of reactions:

- Nenitzescu Reactions: This compound can participate in Nenitzescu reactions, which involve the formation of heterocycles through the reaction of α,β-unsaturated carbonyl compounds with amines.

- Nucleophilic Additions: The electrophilic nature of the carbonyl group makes it susceptible to nucleophilic attack, allowing for various nucleophilic addition reactions.

- Cyclization Reactions: The presence of both an ester and an amine group enables cyclization reactions, leading to the formation of more complex cyclic structures.

While specific biological activities of ethyl 3-(methylamino)-2-butenoate are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. The presence of the methylamino group may enhance its interaction with biological targets, potentially leading to applications in medicinal chemistry.

Several methods can be employed to synthesize ethyl 3-(methylamino)-2-butenoate:

- Direct Alkylation:

- Ethyl 3-amino-2-butenoate can be alkylated using methyl iodide in the presence of a base such as potassium carbonate.

- Condensation Reactions:

- The compound can also be synthesized via condensation reactions between appropriate aldehydes and esters under acidic conditions.

- Enzymatic Methods:

- Biocatalysis may offer a greener approach to synthesizing this compound by employing specific enzymes that facilitate the formation of the desired structure.

Ethyl 3-(methylamino)-2-butenoate finds utility in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its reactive nature.

- Flavoring Agents: It may be explored for use in flavoring due to its ester functionality.

Interaction studies involving ethyl 3-(methylamino)-2-butenoate often focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and enhancing its application potential. Research on similar compounds suggests that modifications to the amine group can significantly affect interaction profiles and biological activities.

Ethyl 3-(methylamino)-2-butenoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Ethyl 3-(methylamino)-2-butenoate stands out due to its specific combination of functional groups, which allows for diverse reactivity not typically found in other similar esters or amines. Its unique structure may lead to distinct biological activities and applications compared to its analogs.